Methyl 3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate
CAS No.:
Cat. No.: VC18324035
Molecular Formula: C9H9N3O2
Molecular Weight: 191.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H9N3O2 |
|---|---|
| Molecular Weight | 191.19 g/mol |
| IUPAC Name | methyl 3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate |
| Standard InChI | InChI=1S/C9H9N3O2/c1-6-10-11-8-7(9(13)14-2)4-3-5-12(6)8/h3-5H,1-2H3 |
| Standard InChI Key | RDTBXFZVEHZZPR-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NN=C2N1C=CC=C2C(=O)OC |
Introduction
Methyl 3-methyl- triazolo[4,3-a]pyridine-8-carboxylate is a chemical compound characterized by its unique triazolo-pyridine structure. This compound features a methyl group at the 3-position of the triazole ring and a carboxylate group at the 8-position of the pyridine moiety. The molecular formula for this compound is not explicitly provided in the available literature, but it is known to have a molecular weight of approximately 180.18 g/mol.
Synthesis Methods
The synthesis of methyl 3-methyl- triazolo[4,3-a]pyridine-8-carboxylate can be achieved through various chemical methods, which typically involve the formation of the triazolo-pyridine core followed by the introduction of the methyl and carboxylate groups. These methods highlight the versatility and efficiency in synthesizing this compound.
Research Findings and Future Directions
Research on compounds with similar structures to methyl 3-methyl- triazolo[4,3-a]pyridine-8-carboxylate suggests that they may have significant biological activities. For instance, triazolo-pyridine derivatives are being investigated for their potential in boosting immune responses and targeting mechanisms of tumoral immunosuppression . Further studies are necessary to fully explore the potential applications of methyl 3-methyl- triazolo[4,3-a]pyridine-8-carboxylate in medicinal chemistry.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume